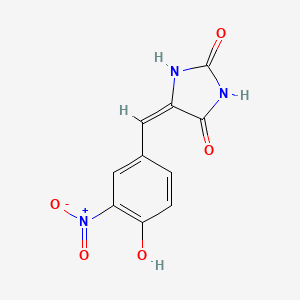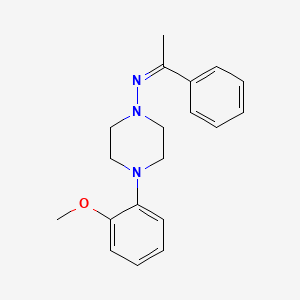
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, also known as HNB-IDA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitrophenol derivative of imidazolidine-2,4-dione and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has also been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been found to have potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione in lab experiments include its ability to exhibit various biological activities, as well as its potential therapeutic applications. However, the limitations of using 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione. One potential area of research is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, which could provide insights into its biological activity and potential therapeutic applications. Finally, further studies are needed to determine the potential side effects of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, particularly in long-term use.
Méthodes De Synthèse
The synthesis of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione as a yellow crystalline powder.
Applications De Recherche Scientifique
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c14-8-2-1-5(4-7(8)13(17)18)3-6-9(15)12-10(16)11-6/h1-4,14H,(H2,11,12,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAXSQHSAMCFA-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)




![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)

